6-hydroxy-2,3-dihydro-1H-indole-2,3-dione

説明

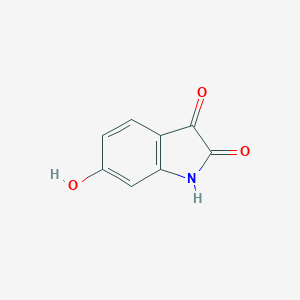

Structure

2D Structure

特性

IUPAC Name |

6-hydroxy-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-4-1-2-5-6(3-4)9-8(12)7(5)11/h1-3,10H,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHRQXIPRXFPJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646130 | |

| Record name | 6-Hydroxy-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116569-08-5 | |

| Record name | 6-Hydroxy-1H-indole-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116569-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2,3-dihydro-1H-indole-2,3-dione typically involves the oxidation of indole derivatives. One common method includes the reaction of indole with oxidizing agents such as potassium permanganate or chromic acid under controlled conditions . Another approach involves the use of dihydrofuran and hydrazone intermediates, which are further reacted to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale oxidation processes using cost-effective and readily available oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

6-Hydroxy-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: Reduction reactions can convert it into other indole derivatives.

Substitution: Electrophilic substitution reactions occur readily due to the presence of the indole nucleus.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted indoles and indole derivatives, which have significant biological and pharmacological activities .

科学的研究の応用

Chemistry

6-Hydroxy-2,3-dihydro-1H-indole-2,3-dione serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds. Its unique hydroxylation pattern allows it to undergo diverse chemical reactions such as oxidation, reduction, and electrophilic substitution.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form various derivatives. |

| Reduction | Can be reduced to yield other indole derivatives. |

| Substitution | Electrophilic substitution occurs readily due to the indole nucleus. |

Biology

In biological research, this compound has been studied for its role in cell signaling pathways and potential therapeutic applications. Its interactions with various biological targets suggest it may influence multiple biochemical pathways.

Medicine

This compound has been investigated for various pharmacological activities:

- Anticancer Activity: Studies indicate that it may inhibit cancer cell proliferation.

- Antiviral Properties: Exhibits potential against viral infections.

- Antimicrobial Effects: Demonstrates activity against several bacterial strains.

A notable case study published in Journal of Medicinal Chemistry explored its efficacy in inhibiting tumor growth in vitro and in vivo models .

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments due to its vibrant color properties. Its derivatives are also employed in synthesizing agrochemicals and other industrial chemicals.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University demonstrated that 6-hydroxyisatin exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7) with an IC50 value of 15 µM . The mechanism was attributed to apoptosis induction via the mitochondrial pathway.

Case Study 2: Antimicrobial Properties

Research published in Phytotherapy Research evaluated the antimicrobial activity of this compound against several pathogens including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria .

作用機序

The mechanism of action of 6-hydroxy-2,3-dihydro-1H-indole-2,3-dione involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes and receptors, leading to altered cellular functions. The compound’s effects are mediated through its ability to form reactive intermediates and bind to biological macromolecules .

類似化合物との比較

A. Structural and Electronic Modifications

- Bromine and iodine introduce steric bulk and alter redox properties .

- N1 Substitutions: Propenyl or morpholinomethyl groups at N1 (e.g., 1-tetradecylindoline-2,3-dione) extend the hydrophobic domain, impacting receptor binding .

- Hydroxyl Group : The -OH group in 6-hydroxyisatin enables hydrogen bonding, influencing solubility and interactions with biological targets like enzymes or DNA .

Research Findings and Implications

Pharmacological Potential: The hydroxyl group in 6-hydroxyisatin may confer selective toxicity against microbial or cancer cells, as seen in other hydroxylated natural products . In contrast, halogenated derivatives (e.g., 6-bromo) are more reactive but lack targeted bioactivity data .

Bulky substituents (e.g., -I, -CH₃) at C5 or C6 hinder binding to flat receptor pockets, as observed in σ receptor studies .

Environmental and Toxicological Profiles: Diphacinone, an indan-1,3-dione rodenticide, highlights the ecological risks of dione compounds, though 6-hydroxyisatin’s environmental impact remains unstudied .

生物活性

6-Hydroxy-2,3-dihydro-1H-indole-2,3-dione, also known as isatin derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a hydroxyl group at the sixth position of the indole structure. This configuration contributes to its reactivity and biological properties.

The biological activity of this compound is attributed to its interaction with various biological targets:

- E3 Ligase Activation : Similar compounds have been noted for their ability to activate E3 ligases, which play a crucial role in the ubiquitin-proteasome pathway, influencing protein degradation and cellular processes.

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various pathogens. Research indicates that it can inhibit spore germination and mycelial growth in fungi such as Alternaria solani, demonstrating an IC50 value of approximately 24.9 μg/mL .

- Anticancer Properties : Preliminary studies suggest that derivatives of indole compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies

Several studies highlight the biological relevance of this compound:

- Study on Antifungal Activity : A study conducted by researchers from a Chinese university demonstrated that this compound significantly inhibited fungal growth in laboratory settings. The compound was particularly effective against plant-pathogenic fungi, showcasing its potential as a natural fungicide .

- Cancer Research : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This suggests that further exploration into its anticancer properties could lead to new therapeutic agents for cancer treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation; however, it is hypothesized to possess favorable bioavailability characteristics typical of indole derivatives. This includes good absorption and distribution within biological systems.

Q & A

Basic Research Questions

Q. How is 6-hydroxy-2,3-dihydro-1H-indole-2,3-dione synthesized and purified for academic research?

- Methodology : The compound is typically synthesized via iodination or hydroxylation of indole-2,3-dione precursors. For example, hydroxylation can be achieved using oxidative agents like H₂O₂ in acidic media. Purification involves recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity crystals. Structural confirmation is performed via NMR and mass spectrometry .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodology :

- NMR : and NMR identify proton and carbon environments, with the hydroxy group ( ~10-12 ppm) and carbonyl groups ( ~175-185 ppm) as key features.

- IR : Stretching vibrations for C=O (1670–1750 cm⁻¹) and O–H (3200–3600 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (M⁺ at m/z 177.042 for C₈H₅NO₃).

- X-ray Crystallography : SHELXL and OLEX2 refine crystal structures, revealing bond lengths and angles critical for conformation analysis .

Q. What in vitro assays evaluate the antibacterial activity of this compound?

- Methodology : Minimum inhibitory concentration (MIC) assays using Staphylococcus aureus or Escherichia coli are standard. The compound is dissolved in DMSO and serially diluted in Mueller-Hinton broth. Bacterial growth inhibition is measured spectrophotometrically (OD₆₀₀) after 24 hours. Positive controls (e.g., ampicillin) and solvent-only controls are essential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Methodology :

- Substituent Introduction : Electron-withdrawing groups (e.g., halogens at position 6) enhance antibacterial potency by increasing electrophilicity. For example, 6-fluoro analogs (CAS 324-03-8) show improved MIC values against Gram-positive bacteria .

- Positional Effects : Hydroxy groups at position 6 improve hydrogen-bonding interactions with bacterial enzyme active sites, as shown in molecular docking studies. Trifluoromethyl substituents (e.g., 6-CF₃) increase lipophilicity, enhancing membrane penetration .

- Quantitative SAR (QSAR) : Computational models (e.g., CoMFA) correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What computational strategies predict the binding modes of this compound with biological targets?

- Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like DNA gyrase or β-lactamase. The hydroxy group forms hydrogen bonds with catalytic residues (e.g., Asp86 in β-lactamase).

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, with RMSD and binding free energy (MM-PBSA) calculations .

Q. How does X-ray crystallography using SHELXL and OLEX2 resolve conformational dynamics of this compound?

- Methodology : Single crystals are grown via slow evaporation (solvent: acetone/water). SHELXL refines structures using high-resolution data (≤1.0 Å), with anisotropic displacement parameters for non-H atoms. OLEX2 visualizes π-stacking (3.5–4.0 Å) and hydrogen-bond networks (O–H···O=C, 2.7–3.0 Å). Twinning or disorder is resolved using the TWIN/BASF commands .

Q. What strategies mitigate stability issues during storage of this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。